molecular formula C12H16O2 B13081786 3-Isobutoxy-4-methylbenzaldehyde

3-Isobutoxy-4-methylbenzaldehyde

Cat. No.: B13081786
M. Wt: 192.25 g/mol
InChI Key: XFMXWHORSMGLNL-UHFFFAOYSA-N
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Description

3-Isobutoxy-4-methylbenzaldehyde is a chemical building block of interest in organic synthesis and life science research. As a benzaldehyde derivative featuring both isobutoxy and methyl substituents on the aromatic ring, it is primarily utilized as a key intermediate for constructing more complex molecular architectures . Its aldehyde functional group is highly reactive, allowing for further transformations such as condensation to form Schiff bases or reduction to benzyl alcohols, making it a versatile precursor in medicinal chemistry and materials science. While specific mechanistic studies on this exact compound are limited, closely related benzaldehyde derivatives are commonly employed in the synthesis of pharmaceutical candidates and functional organic compounds. Researchers value this compound for its potential to introduce a specific steric and electronic profile into a target molecule. The compound must be handled by trained personnel in a laboratory setting. It is offered for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methyl-3-(2-methylpropoxy)benzaldehyde

InChI

InChI=1S/C12H16O2/c1-9(2)8-14-12-6-11(7-13)5-4-10(12)3/h4-7,9H,8H2,1-3H3

InChI Key

XFMXWHORSMGLNL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCC(C)C

Origin of Product

United States

Advanced Synthetic Methodologies and Formation Pathways of 3 Isobutoxy 4 Methylbenzaldehyde

Unintended Formation Pathways

The inadvertent synthesis of 3-Isobutoxy-4-methylbenzaldehyde can occur under specific reaction conditions, particularly through the over-oxidation of related substrates.

Formation through Over-oxidation Processes

In certain synthetic routes targeting more complex molecules containing the 3-isobutoxy-4-methylphenyl moiety, this compound can emerge as an impurity. This typically happens during oxidation reactions where a methyl group is intended to be conserved but is instead partially oxidized to an aldehyde. The challenge lies in the selective oxidation of other functional groups on the aromatic ring without affecting the methyl group. The use of strong oxidizing agents can lead to the unwanted conversion of the 4-methyl group to a formyl group, resulting in the formation of this compound.

One notable example is in the synthesis of larger pharmaceutical intermediates where a related benzaldehyde (B42025) is a target. The oxidation of a methylarene precursor can be difficult to control, and stopping the reaction precisely at the aldehyde stage is a known challenge in organic synthesis. nih.govwikipedia.org Over-oxidation can proceed further to the corresponding carboxylic acid, but the aldehyde is often an intermediate and can be isolated as an impurity. nih.gov

Control and Mitigation Strategies for Impurity Formation

Controlling the formation of this compound as an impurity requires careful selection of reagents and reaction conditions.

Strategic Use of Oxidizing Agents: The choice of the oxidizing agent is paramount. Milder or more selective reagents are preferred to prevent the oxidation of the methyl group. For instance, the Étard reaction, which uses chromyl chloride, is a classic method for the direct oxidation of an aromatic methyl group to an aldehyde and can be controlled to minimize over-oxidation to the carboxylic acid. wikipedia.org However, its application requires careful handling due to the reagent's reactivity.

Solvent Effects: Recent studies have highlighted the significant role of the solvent in preventing over-oxidation. The use of specialized solvents like hexafluoroisopropanol has been shown to prevent the over-oxidation of aldehydes to carboxylic acids during catalytic aerobic oxidation of methylarenes. nih.gov This is attributed to the solvent's unique hydrogen-bonding capacity which stabilizes the aldehyde hydrate, making it less susceptible to further oxidation.

Reaction Quenching and Purification: Prompt and effective quenching of the oxidation reaction is crucial to prevent the accumulation of the aldehyde impurity. Following the reaction, purification techniques such as column chromatography are essential to separate the desired product from the unintended this compound. Adding a small amount of an antioxidant like hydroquinone (B1673460) or catechol during storage or purification can also prevent the slow air oxidation of any formed benzaldehyde to benzoic acid. researchgate.net

Deliberate Synthetic Approaches

The intentional synthesis of this compound can be achieved through several strategic routes, primarily involving the introduction of the isobutoxy and formyl groups onto a 4-methylphenol or a related precursor.

Strategic Alkylation and Formylation Reactions

A primary route for the synthesis of this compound involves a two-step process: the alkylation of a phenolic precursor followed by formylation of the aromatic ring.

Alkylation via Williamson Ether Synthesis: The Williamson ether synthesis is a robust and widely used method for preparing ethers. masterorganicchemistry.com In the context of synthesizing this compound, the starting material would typically be 3-hydroxy-4-methylbenzaldehyde (B1330486). This precursor is first treated with a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. This is followed by the addition of an isobutyl halide (e.g., isobutyl bromide or iodide). The phenoxide then displaces the halide in an SN2 reaction to form the isobutoxy ether. masterorganicchemistry.comarkat-usa.org

StepReaction TypeReactantsKey ReagentsProduct
1Alkylation (Williamson Ether Synthesis)3-Hydroxy-4-methylbenzaldehyde, Isobutyl bromideBase (e.g., K₂CO₃, NaOH)This compound

Formylation of an Isobutoxy Precursor: Alternatively, one could start with 2-isobutoxytoluene. The formyl group can then be introduced onto the aromatic ring through various formylation reactions.

Regioselective Synthesis of Substituted Benzaldehydes

The key challenge in synthesizing this compound is achieving the correct regiochemistry, placing the isobutoxy and formyl groups at the desired positions (meta and ortho to the methyl group, respectively).

Several classic formylation reactions can be employed, with their regioselectivity influenced by the directing effects of the substituents already present on the benzene (B151609) ring.

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (like N,N-dimethylformamide, DMF) and phosphorus oxychloride to form a Vilsmeier reagent, which is an electrophile that attacks electron-rich aromatic rings. thieme-connect.denumberanalytics.comcambridge.orgorganic-chemistry.orgwikipedia.org For a substrate like 2-isobutoxytoluene, the isobutoxy group is an ortho-, para-director. Since the para position is blocked by the methyl group, formylation is directed to the ortho position, yielding the desired product.

Duff Reaction: This method involves the formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium. synarchive.comwikipedia.orgrsc.orgrsc.orgchem-station.com It is particularly effective for ortho-formylation of phenols. wikipedia.org Therefore, if starting with 4-methylphenol, one could potentially introduce the formyl group at the 3-position first, followed by alkylation of the hydroxyl group. However, the regioselectivity can be influenced by other substituents.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to formylate phenols, predominantly at the ortho position. mychemblog.comwikipedia.orgnrochemistry.comsynarchive.combyjus.com Similar to the Duff reaction, this would be applicable to a phenolic precursor. The reaction proceeds via the formation of a dichlorocarbene (B158193) intermediate. wikipedia.orgbyjus.com

The choice of formylation method depends on the starting material and the desired yield and selectivity. The Vilsmeier-Haack reaction on an etherified precursor is often a reliable method for achieving the target substitution pattern.

Formylation MethodTypical SubstrateKey ReagentsRegioselectivity
Vilsmeier-HaackElectron-rich arenes (e.g., ethers)DMF, POCl₃Ortho to activating group
Duff ReactionPhenolsHexamethylenetetramine, AcidOrtho to hydroxyl group
Reimer-TiemannPhenolsChloroform, Strong BasePrimarily ortho to hydroxyl group

Exploitation of Precursors and Building Blocks

The synthesis of this compound relies on the availability of suitable precursors and building blocks.

Key Precursors:

3-Hydroxy-4-methylbenzaldehyde: As mentioned, this is a prime precursor, allowing for a straightforward Williamson ether synthesis to introduce the isobutoxy group.

4-Methylphenol (p-Cresol): This readily available starting material can be formylated and then alkylated, or vice-versa, to arrive at the final product.

2-Isobutoxytoluene: If accessible, this compound can be directly formylated to yield this compound.

The synthesis of substituted benzaldehydes can also be achieved through more advanced, one-pot procedures involving the reduction of Weinreb amides followed by cross-coupling reactions, offering a versatile route to a variety of functionalized aldehydes. rug.nlacs.org

The selection of the most efficient synthetic route will depend on factors such as the cost and availability of starting materials, the desired scale of the reaction, and the required purity of the final product.

Carbonylation and Bromination-Magnesium-Dimethylformamide Routes

One established pathway to this compound involves a multi-step process starting from 3-bromo-4-hydroxybenzonitrile. This intermediate undergoes an oxyalkylation reaction with isobutyl bromide in the presence of anhydrous potassium carbonate to yield 3-bromo-4-isobutoxy benzonitrile. researchgate.net The subsequent conversion of the nitrile group to an aldehyde can be achieved through various reductive or hydrolytic methods.

Alternatively, a Grignard-based formylation route offers another viable synthetic pathway. This process typically begins with a brominated precursor, which is reacted with magnesium to form a Grignard reagent. The subsequent reaction with a formylating agent, such as N,N-dimethylformamide (DMF), introduces the aldehyde functionality. The isobutoxy group can be introduced either before or after the formylation step. For instance, a related synthesis involves the reaction of a precursor with isobutyl bromide in DMF with potassium carbonate. ambeed.com

Acetal (B89532) Formation as a Synthetic Intermediate

In some synthetic strategies, the aldehyde group of this compound is protected as an acetal. This approach is particularly useful to prevent unwanted side reactions of the aldehyde functionality during subsequent chemical transformations. The formation of a dialkylacetal can serve as a stable intermediate, which can later be deprotected to regenerate the aldehyde. This method provides a level of control during complex multi-step syntheses.

Reduction of Aryl Nitriles

The reduction of aryl nitriles presents a direct route to the corresponding benzaldehydes. Various reducing agents can be employed for this transformation. For instance, diisobutylaluminium hydride (DIBAL-H) is a common reagent for the partial reduction of nitriles to imines, which are then hydrolyzed to aldehydes upon aqueous workup.

Another approach involves catalytic hydrogenation. While the complete reduction of nitriles typically yields primary amines, specific catalysts and reaction conditions can be optimized to favor the formation of the aldehyde. nih.gov For example, the use of Raney nickel in the presence of formic acid has been explored for the selective reduction of nitriles to aldehydes. researchgate.net The choice of reducing agent and reaction parameters is crucial to prevent over-reduction to the corresponding alcohol or amine. The presence of electron-donating groups on the aromatic ring, such as the isobutoxy and methyl groups in the precursor to this compound, may require harsher conditions, like refluxing in tetrahydrofuran (B95107) (THF), to achieve complete reduction. nih.gov

Industrial-Scale Synthesis and Process Optimization

The transition from laboratory-scale synthesis to industrial production of this compound necessitates a focus on process optimization, efficiency, and cost-effectiveness.

Continuous Flow Synthesis Implementation and Parameters

Continuous flow chemistry offers significant advantages for the industrial synthesis of fine chemicals like this compound. flinders.edu.au This methodology allows for better control over reaction parameters, improved heat and mass transfer, and enhanced safety, particularly for exothermic or hazardous reactions. flinders.edu.auresearchgate.net By implementing a continuous flow system, manufacturers can achieve higher throughput and consistency compared to traditional batch processes. flinders.edu.au

For a related process, adapting an alkylation-formylation route to a continuous flow setup has demonstrated significant improvements. Key parameters for such a system are detailed in the table below.

ParameterValue
Reactor TypeTubular reactor with static mixers
Residence Time12 minutes at 80°C
Productivity1.2 kg/h
Conversion Rate94%
Purity (via inline FTIR)99.1%

This data is for a related alkylation-formylation process and serves as an illustrative example of continuous flow implementation.

This approach minimizes batch-to-batch variability and improves the management of heat generated during exothermic steps.

Byproduct Management and Chromatographic Purification Strategies

A critical aspect of industrial synthesis is the management of byproducts and the purification of the final product to meet stringent quality standards. In the synthesis of related compounds, several impurities can form. For example, in a similar formylation process, over-oxidation can lead to the formation of the corresponding carboxylic acid, while incomplete formylation can leave unreacted starting material.

Chromatographic techniques are often employed for the purification of this compound. High-performance liquid chromatography (HPLC) is a powerful tool for separating the desired product from structurally similar impurities. The development of an optimized HPLC method is crucial for achieving high purity on an industrial scale.

Challenges in Regioisomer Separation via Distillation of Dialkylacetals

A significant challenge in the synthesis of substituted benzaldehydes is the potential formation of regioisomers, which have the same chemical formula but different arrangements of substituents on the aromatic ring. Separating these isomers can be difficult due to their similar physical properties.

One strategy to address this is the conversion of the isomeric mixture of aldehydes to their corresponding dialkylacetals. The subtle differences in the boiling points of these acetal derivatives can sometimes be exploited for separation via fractional distillation. However, this method is not always effective, as the boiling points of the regioisomeric acetals may be too close for efficient separation. This presents a persistent challenge in achieving the high purity required for many applications.

Chemical Reactivity and Mechanistic Investigations of 3 Isobutoxy 4 Methylbenzaldehyde

Reactions of the Aldehyde Functional Group

The aldehyde group is a primary site of reactivity in 3-Isobutoxy-4-methylbenzaldehyde, readily undergoing oxidation, reduction, and nucleophilic addition reactions.

Selective Oxidation to Carboxylic Acid Derivatives

The formyl group of this compound can be selectively oxidized to a carboxylic acid. This transformation is a common step in the synthesis of various compounds. A variety of oxidizing agents can be employed for this purpose, including potassium permanganate (B83412) (KMnO4) and Jones reagent (CrO3 & H2SO4). libretexts.org The general reaction involves the conversion of the aldehyde to a carboxylic acid, for example, turning ethanol (B145695) into ethanoic acid. libretexts.org

For instance, in the synthesis of related structures, the oxidation of an aldehyde to a carboxylic acid is a key step. mdpi.com The choice of oxidizing agent and reaction conditions is crucial to ensure high yield and prevent side reactions, such as over-oxidation which can lead to the formation of impurities like this compound itself in certain contexts.

ReactantOxidizing AgentProductReference
Primary Alcohol (general)Potassium Dichromate(VI)/H2SO4Carboxylic Acid libretexts.org
Aldehyde (general)Potassium Dichromate(VI)/H2SO4Carboxylic Acid libretexts.org
1° Alcohol (general)KMnO4 or Jones ReagentCarboxylic Acid libretexts.org
Aldehydes (general)Hydrogen Peroxide/Diphenyl DiselenideCarboxylic Acids mdpi.com

Targeted Reduction to Alcohol Derivatives

The aldehyde functional group can be selectively reduced to a primary alcohol, (3-isobutoxy-4-methylphenyl)methanol. This reduction can be achieved using various reducing agents. Common reagents for this transformation include sodium borohydride. Another method involves the use of sodium aluminum hydrides at low temperatures, typically between -40 to -70 °C, to yield the corresponding alcohol. google.com The Meerwein-Pondorf-Verley reduction, which employs aluminum alcoholates in the presence of an alcohol like isopropanol, is also a viable method for selectively reducing α,β-unsaturated aldehydes to their corresponding alcohols. googleapis.com

The general equation for the reduction of an ester to an alcohol using a metal aluminum hydride is: 2RCOOR' + MeAlH4 → MeAl(OCH2R)2(OR')2 google.com

Starting MaterialReducing Agent/MethodProductReference
This compoundSodium Borohydride(3-isobutoxy-4-methylphenyl)methanol
Organic EstersSodium Aluminum HydridesAldehydes/Alcohols google.com
α,β-unsaturated aldehydeAluminum Alcoholate/Isopropanol (Meerwein-Pondorf-Verley)Unsaturated Alcohol googleapis.com

Nucleophilic Addition Reactions

The carbonyl carbon of the aldehyde group in this compound is electrophilic and susceptible to attack by nucleophiles. A notable example is the Kabachnik–Fields reaction, a one-pot synthesis of α-aminophosphonates. researchgate.net In this reaction, the aldehyde reacts with an amine and a phosphite (B83602) to form the corresponding α-aminophosphonate. researchgate.net

Another significant nucleophilic addition is the Michael reaction, which involves the addition of a nucleophile, such as an enolate, to an α,β-unsaturated carbonyl compound. masterorganicchemistry.comyoutube.com While this compound itself is not an α,β-unsaturated aldehyde, this reaction is relevant in the broader context of aldehyde chemistry and the synthesis of more complex molecules derived from it. The mechanism involves the formation of an enolate, which then acts as a nucleophile. masterorganicchemistry.com

Transformations Involving the Isobutoxy Moiety

The isobutoxy group of this compound can also participate in chemical transformations, primarily through substitution reactions.

Substitutional Reactivity of the Alkoxy Group

Under appropriate conditions, the isobutoxy group can be substituted with other alkoxy groups. This type of reaction typically involves cleavage of the ether linkage, which can be achieved using strong acids or other specific reagents. For example, in related methoxy-substituted benzoic acids, dealkylation is carried out using reagents like anhydrous aluminum chloride in a suitable solvent such as toluene (B28343). google.com

Reactivity of the Aromatic System

In the synthesis of related compounds like ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, a formylation reaction is carried out on a precursor, ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazole formate, to introduce the aldehyde group onto the aromatic ring. google.com This highlights the reactivity of the aromatic system towards electrophilic substitution.

Electrophilic Aromatic Substitution Patterns and Directing Effects

The regioselectivity of electrophilic aromatic substitution on the this compound ring is dictated by the combined directing effects of its three substituents: the isobutoxy group, the methyl group, and the aldehyde group.

Isobutoxy Group (-OCH₂CH(CH₃)₂): As an alkoxy group, the isobutoxy substituent at position 3 is a powerful activating group. The lone pair of electrons on the oxygen atom can be donated into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. organicchemistrytutor.comualberta.ca This makes the ring more susceptible to attack by electrophiles at these sites. Consequently, it directs incoming electrophiles to positions 2, 4, and 6.

Methyl Group (-CH₃): The methyl group at position 4 is a weakly activating substituent that directs electrophiles to its ortho (positions 3 and 5) and para (position 1) positions, primarily through an inductive effect and hyperconjugation. organicchemistrytutor.com

Aldehyde Group (-CHO): The aldehyde group at position 1 is a deactivating group. It withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta positions (positions 3 and 5).

The directing effects are summarized in the table below:

Substituent (Position)TypeDirecting EffectTarget Positions
Aldehyde (1)DeactivatingMeta3, 5
Isobutoxy (3)Activating (Strong)Ortho, Para2, 4, 6
Methyl (4)Activating (Weak)Ortho, Para3, 5, 1 (occupied)

Considering the occupied positions, the available sites for substitution are 2, 5, and 6.

Position 2: Is ortho to the strongly activating isobutoxy group.

Position 5: Is meta to the isobutoxy and aldehyde groups, but ortho to the weakly activating methyl group.

Position 6: Is para to the strongly activating isobutoxy group.

The powerful ortho, para-directing nature of the isobutoxy group will most strongly favor substitution at positions 2 and 6. Steric hindrance from the bulky isobutoxy group may slightly disfavor the ortho position (2), potentially making position 6 the most favored site for electrophilic attack.

Aldol (B89426) Condensation and Related Carbon-Carbon Bond Forming Reactions

The aldehyde functional group of this compound is a key site for carbon-carbon bond formation. Since it lacks α-hydrogens, it cannot enolize and therefore cannot undergo self-aldol condensation. stackexchange.com However, it readily participates in crossed-condensation reactions with enolizable carbonyl compounds.

A particularly significant reaction is the Knoevenagel condensation . This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270). thermofisher.comwikipedia.org This reaction is highly efficient for producing α,β-unsaturated products.

The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the benzaldehyde (B42025). A subsequent dehydration step yields the final condensed product. wikipedia.org

A common variant is the Doebner modification , which employs pyridine as the catalyst and solvent when one of the activating groups on the nucleophile is a carboxylic acid (e.g., malonic acid). These conditions often promote a subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

Reaction NameReagents for this compoundCatalystTypical Product Type
Knoevenagel Condensation Diethyl malonatePiperidineα,β-unsaturated diester
Knoevenagel Condensation MalononitrileWeak baseDicyanovinyl derivative
Knoevenagel Condensation Ethyl acetoacetateWeak baseα,β-unsaturated β-ketoester
Doebner Modification Malonic acidPyridineα,β-unsaturated carboxylic acid (after decarboxylation)
Claisen-Schmidt Condensation AcetoneNaOH or KOHα,β-unsaturated ketone

Dehydrocyclization Processes

Dehydrocyclization involves the formation of a ring system accompanied by the loss of hydrogen. For this compound, such processes typically require the prior introduction of other functional groups or occur as part of a multi-step reaction sequence.

For instance, the α,β-unsaturated products formed from Knoevenagel condensations can be precursors for cyclization reactions. Depending on the nature of the active methylene compound used, various heterocyclic systems can be synthesized. Several named reactions that incorporate a Knoevenagel condensation step can lead to cyclic products, such as the Feist–Benary furan (B31954) synthesis and the Hantzsch pyridine synthesis. wikipedia.org

Furthermore, under certain catalytic conditions, such as those found in some Guerbet reactions, condensation products of aldehydes can undergo further reactions. For example, a trimeric conjugated dienal molecule, formed through successive aldol-type condensations, can undergo an intramolecular cyclization to generate substituted aromatic structures. rsc.org While not a direct reaction of this compound itself, it represents a potential pathway for its derivatives in complex reaction mixtures.

Complex Reaction Cascades and Competing Pathways (e.g., Guerbet Reaction)

In reaction environments that promote condensation, this compound can be subject to complex reaction cascades and competing pathways. The Guerbet reaction, which converts primary alcohols into their β-alkylated dimer alcohols, exemplifies such a cascade. wikipedia.org The mechanism involves alcohol dehydrogenation to an aldehyde, aldol condensation, dehydration, and subsequent hydrogenation. rsc.org While this compound cannot initiate a Guerbet reaction, it could participate in cross-condensation steps if an enolizable aldehyde (generated in situ from an alcohol) is present.

A more direct and highly relevant competing pathway for a non-enolizable aldehyde like this compound, especially under strong basic conditions, is the Cannizzaro reaction . stackexchange.comwikipedia.org This disproportionation reaction involves two molecules of the aldehyde. One molecule is oxidized to a carboxylic acid, while the other is reduced to a primary alcohol.

Oxidation Product: 3-Isobutoxy-4-methylbenzoic acid (as its carboxylate salt under basic conditions)

Reduction Product: (3-Isobutoxy-4-methylphenyl)methanol

Another potential side reaction under basic or alkoxide-catalyzed conditions is the Tishchenko reaction . This is also a disproportionation reaction where two aldehyde molecules react to form an ester. wikipedia.org For this compound, this would yield (3-isobutoxy-4-methylbenzyl) 3-isobutoxy-4-methylbenzoate. The prevalence of these competing pathways is highly dependent on the specific reaction conditions, such as catalyst choice, temperature, and the presence of other reactive species.

Competing ReactionConditionsReactants (molar ratio)Products
Cannizzaro Reaction Strong Base (e.g., conc. KOH)This compound (2)3-Isobutoxy-4-methylbenzoic acid AND (3-Isobutoxy-4-methylphenyl)methanol
Tishchenko Reaction Alkoxide catalyst (e.g., Al(OiPr)₃)This compound (2)(3-Isobutoxy-4-methylbenzyl) 3-isobutoxy-4-methylbenzoate

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise structure of 3-Isobutoxy-4-methylbenzaldehyde in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, the constitution of the molecule can be confirmed.

Based on established data for analogous compounds like 4-methylbenzaldehyde (B123495) and other alkoxy-substituted benzaldehydes, a predicted NMR profile for this compound in a standard solvent like CDCl₃ can be constructed. blogspot.comnih.gov The aldehyde proton is expected to appear as a singlet in the downfield region (~9.9-10.0 ppm). The aromatic protons would exhibit a specific splitting pattern reflecting their substitution. The protons of the isobutoxy group and the methyl group would be found in the upfield region, with characteristic multiplicities and integrations.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | | :--- | :--- | :--- | | Aldehyde (-CHO) | ~9.9 (s, 1H) | ~192.0 | | Aromatic C-H | ~7.3-7.8 (m, 3H) | ~127.0 - 139.0 | | Isobutoxy (-OCH₂-) | ~3.8 (d, 2H) | ~75.0 | | Isobutoxy (-CH-) | ~2.1 (m, 1H) | ~28.0 | | Isobutoxy (-CH₃) | ~1.0 (d, 6H) | ~19.0 | | Aromatic C-CH₃ | ~2.3 (s, 3H) | ~140.0 (Quaternary) | | Aromatic C-CH₃ | ~21.0 | | Aromatic C-O | N/A | ~160.0 (Quaternary) | | Aromatic C-CHO | N/A | ~135.0 (Quaternary) |

While one-dimensional NMR confirms the covalent structure, two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are essential for probing through-space interactions and confirming the spatial arrangement of substituents. A NOESY experiment on this compound would be particularly useful for establishing the proximity between the protons of the isobutoxy group and the adjacent aromatic proton. A cross-peak between the -OCH₂- protons of the isobutoxy group and the aromatic proton at the C2 position would definitively confirm the regiochemistry.

The isobutoxy group is flexible and can rotate around the C-O ether bond. Dynamic NMR (DNMR) studies, conducted at variable temperatures, could provide insight into the conformational exchange processes of this side chain. By tracking changes in the line shape of the NMR signals, particularly those of the diastereotopic protons or methyl groups in the isobutoxy moiety, it is possible to calculate the energy barrier for bond rotation. This provides valuable information on the molecule's flexibility and the steric hindrance imposed by the adjacent methyl group.

Should this compound exist in a crystalline form, solid-state NMR (ssNMR) would be a powerful tool for its characterization. Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information about the molecule's structure in the solid lattice. Techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS) would yield high-resolution ¹³C spectra, revealing information about polymorphism (the existence of different crystal forms) and the local environment of each carbon atom in the asymmetric unit of the crystal.

Mass Spectrometry (MS) Applications

Mass spectrometry is a critical analytical technique for determining the molecular weight and elemental composition of this compound and for assessing its purity.

Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for separating volatile compounds and identifying them based on their mass-to-charge ratio (m/z) and fragmentation patterns. This technique is used to identify this compound when it appears as an impurity in other synthetic processes, confirming its formation via over-oxidation.

In a typical GC-MS analysis, the compound would first be separated from a mixture on a capillary column. nih.gov Upon entering the mass spectrometer, it would be ionized, commonly by electron impact (EI), causing the molecule to fragment in a predictable manner. The molecular ion peak (M⁺) would confirm the compound's molecular weight. The fragmentation pattern provides a structural fingerprint.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value Proposed Fragment Significance
192 [C₁₂H₁₆O₂]⁺ Molecular Ion (M⁺)
136 [M - C₄H₈]⁺ Loss of isobutylene (B52900) from the ether linkage
135 [M - C₄H₉O]⁺ Loss of the isobutoxy radical
119 [M - C₄H₉O, -CO]⁺ Subsequent loss of carbon monoxide from the benzoyl cation
91 [C₇H₇]⁺ Tropylium ion, a common fragment for toluene (B28343) derivatives

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound. These two methods are complementary and offer a comprehensive vibrational profile of the molecule.

The IR spectrum would be dominated by a strong, sharp absorption band characteristic of the aldehyde C=O stretch, typically found in the range of 1690-1715 cm⁻¹. blogspot.com Another key feature would be the C-O stretching vibration from the isobutoxy ether linkage, appearing in the 1200-1250 cm⁻¹ region. Aromatic C-H and C=C stretching vibrations would also be present. nih.gov

Raman spectroscopy would complement the IR data. While the C=O stretch is also visible in Raman, aromatic ring vibrations are often stronger and more defined. The symmetric breathing mode of the benzene (B151609) ring would be a particularly prominent feature. The aliphatic C-H stretching and bending modes of the isobutoxy and methyl groups would also be observable.

Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Signal
Aldehyde (-CHO) C=O Stretch 1690 - 1715 (Strong) Moderate
Aldehyde (-CHO) C-H Stretch ~2820 and ~2720 (Medium) Weak
Aromatic Ring C=C Stretch 1580 - 1600 (Medium) Strong
Ether (-O-CH₂-) C-O-C Asymmetric Stretch 1200 - 1250 (Strong) Weak
Alkyl (-CH₃, -CH) C-H Stretch 2850 - 3000 (Medium-Strong) Strong

Vibrational Analysis of Functional Groups and Molecular Structure

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is instrumental in identifying the functional groups within a molecule by probing their characteristic vibrational modes. youtube.com These techniques measure the interaction of infrared radiation or laser light with the molecular vibrations, providing a unique fingerprint for the compound. youtube.com

While specific FTIR and Raman spectra for this compound are not widely published, the expected vibrational frequencies can be predicted based on the analysis of similar substituted benzaldehydes. nih.govnih.gov The key functional groups in this compound are the aldehyde (-CHO), the isobutoxy (-OCH₂CH(CH₃)₂), the methyl (-CH₃) group, and the substituted benzene ring.

The most characteristic vibrations include:

Aldehyde C-H Stretch: Aldehydes exhibit a distinctive C-H stretching vibration that typically appears as one or two bands of moderate intensity between 2830 cm⁻¹ and 2695 cm⁻¹. orgchemboulder.com A band around 2720 cm⁻¹ is often a key diagnostic feature. orgchemboulder.com

Carbonyl (C=O) Stretch: The C=O stretching vibration in aromatic aldehydes is strong and occurs in the range of 1710-1685 cm⁻¹. orgchemboulder.comlibretexts.org Conjugation with the benzene ring lowers the frequency compared to saturated aldehydes. libretexts.orgpg.edu.pl

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while C=C stretching vibrations within the benzene ring appear in the 1600-1450 cm⁻¹ region.

Ether C-O-C Stretch: The isobutoxy group will show characteristic C-O-C stretching vibrations.

Alkyl C-H Bending: The methyl and isobutyl groups will display C-H bending vibrations around 1465 cm⁻¹ (asymmetric) and 1375 cm⁻¹ (symmetric).

A normal coordinate analysis, which can be performed for related molecules, helps in the unambiguous assignment of all fundamental vibrations. nih.govnih.gov

Table 1: Predicted FTIR and Raman Vibrational Frequencies for this compound Based on Structurally Similar Compounds.

Functional GroupPredicted Vibrational ModeApproximate Wavenumber (cm⁻¹)IntensitySource
AldehydeC-H Stretch2830 - 2695Moderate orgchemboulder.comlibretexts.org
CarbonylC=O Stretch1710 - 1685Strong orgchemboulder.comlibretexts.org
Aromatic RingC=C Stretch1600 - 1450Variable pg.edu.pl
Aromatic RingC-H Stretch> 3000Variable libretexts.org
Isobutoxy GroupC-O-C Asymmetric Stretch~1250Strong
Methyl/IsobutylC-H Bending~1465 and ~1375Moderate

This table is predictive and based on data for analogous compounds. Specific experimental values for this compound may vary.

Vapor Phase IR Studies

Vapor phase infrared spectroscopy provides information about a molecule in its gaseous state, free from intermolecular interactions that occur in the condensed phase (liquids or solids). libretexts.org This can lead to sharper absorption bands and reveal finer structural details. While specific vapor phase IR data for this compound was not found, studies on related compounds like benzaldehyde (B42025) have been conducted. uni-muenchen.dersc.org Such analyses are crucial for atmospheric chemistry studies, where compounds exist in the vapor state. rsc.org The data obtained can help in understanding the atmospheric fate and reactivity of volatile organic compounds.

Electronic Spectroscopy

Electronic spectroscopy involves the absorption or emission of electromagnetic radiation in the ultraviolet and visible regions, corresponding to the excitation of electrons to higher energy levels.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Aromatic aldehydes like this compound are expected to exhibit characteristic absorption bands. The UV absorption spectrum of benzaldehyde in water, for instance, shows a maximum absorption (λmax) at 248 nm, which is assigned to a π → π* transition. researchgate.net The exact position of these absorption maxima can be influenced by the solvent and the nature of the substituents on the aromatic ring. uni-muenchen.decdnsciencepub.com

For substituted benzaldehydes, the spectra are typically characterized by:

A strong absorption band below 250 nm, attributed to a π → π* transition involving the benzene ring and the nitro group in nitrobenzaldehydes. uni-muenchen.de

An intermediate intensity band around 300 nm, also from a π → π* transition. uni-muenchen.de

A weak band around 350 nm, arising from an n → π* transition associated with the lone pair of electrons on the oxygen atoms of the aldehyde and other substituents. uni-muenchen.de

Table 2: UV-Vis Absorption Maxima (λmax) for Structurally Related Benzaldehydes.

CompoundSolventλmax (nm)Transition TypeSource
BenzaldehydeWater248π → π researchgate.net
BenzaldehydeCyclohexane~242, ~280, ~320π → π, n → π cdnsciencepub.com
Nitrobenzaldehyde (isomers)Cyclohexane~250, ~300, ~350π → π, π → π, n → π uni-muenchen.de

This table provides reference data; the spectrum of this compound would be influenced by its specific substitution pattern.

Photoluminescence (PL) Spectroscopy

Photoluminescence spectroscopy measures the light emitted by a substance after it has absorbed photons. This phenomenon, which includes fluorescence and phosphorescence, can provide insights into the electronic structure and excited-state properties of a molecule.

While some substituted benzaldehydes can exhibit luminescence, the neutral forms are not always responsible for the observed fluorescence. researchgate.net Studies on some complex metal-organic frameworks have shown that they can act as sensors for benzaldehyde through a fluorescence quenching process. rsc.org In some cases, the presence of bulky substituents can quench fluorescence. acs.org For instance, the hydrogen-abstracting properties of benzaldehyde can be responsible for the quenching of fluorescence in certain reactions. beilstein-journals.org Given the structure of this compound, it is possible that its photoluminescence is weak or non-existent, but experimental verification is required.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatography is a powerful set of techniques used to separate, identify, and quantify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of pharmaceutical ingredients and other chemical compounds. It is frequently used for the analysis of benzaldehyde and its derivatives, often to quantify them as impurities in other substances. epa.govresearchgate.netresearchgate.netwjpps.com

A typical HPLC method for the analysis of benzaldehyde-related compounds involves a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. epa.govresearchgate.netgoogle.com Detection is commonly performed using a UV detector at a wavelength where the analyte absorbs strongly, for example, around 250-254 nm for benzaldehydes. epa.govwjpps.comgoogle.com

While a specific, validated HPLC method for this compound was not detailed in the searched results, a general method can be proposed based on common practices for similar analytes.

Table 3: General HPLC Parameters for the Analysis of Benzaldehyde Derivatives.

ParameterTypical ConditionsSource
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) epa.govresearchgate.netwjpps.com
Mobile Phase Isocratic or gradient mixture of Water and Acetonitrile/Methanol epa.govresearchgate.netresearchgate.net
Flow Rate 1.0 - 1.2 mL/min epa.govresearchgate.net
Detection UV at 250 - 254 nm epa.govwjpps.comgoogle.com
Column Temperature Ambient or controlled (e.g., 40 °C) google.com

These parameters represent a typical starting point for method development for the analysis of this compound.

Gas Chromatography (GC) for Process Monitoring

Gas Chromatography (GC) is an instrumental analytical technique for separating and analyzing volatile compounds in a mixture. In the context of the synthesis of this compound, GC is an invaluable tool for real-time process monitoring. It allows for the tracking of reactant consumption, intermediate formation, and the purity of the final product.

The synthesis of this compound typically involves the reaction of 3-hydroxy-4-methylbenzaldehyde (B1330486) with isobutyl bromide in the presence of a base. GC analysis can be employed to monitor the progress of this reaction. By taking aliquots of the reaction mixture at different time intervals, the relative concentrations of the starting materials and the product can be determined. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration to maximize yield and purity.

A typical GC method for monitoring this process would involve a capillary column with a non-polar stationary phase, such as one based on polydimethylsiloxane (B3030410) (e.g., SE-30 or OV-101), which separates compounds based on their boiling points. nist.gov A Flame Ionization Detector (FID) is commonly used due to its high sensitivity towards organic compounds. nih.gov Temperature programming, where the column temperature is gradually increased, is often employed to ensure the efficient separation of components with a range of boiling points, from the volatile isobutyl bromide to the higher-boiling product, this compound. researchgate.net

For quantitative analysis, an internal standard, a compound with a known concentration that is added to the sample, is often used. 3-Chlorobenzaldehyde is a potential candidate for such an internal standard. nih.gov This allows for the accurate determination of the concentration of each component in the mixture.

The direct analysis of aldehydes by GC can sometimes be complicated by their reactivity. und.edu In some cases, derivatization to form more stable compounds, such as oximes, can be performed prior to GC analysis, especially when dealing with complex matrices. acs.orgresearchgate.net

A representative GC data table for monitoring the synthesis of this compound is presented below. The retention times are hypothetical and would be specific to the exact GC conditions used.

Table 1: Representative GC Data for Process Monitoring of this compound Synthesis

Compound Retention Time (min) Area % (at t=1h) Area % (at t=4h) Area % (at t=8h)
Isobutyl bromide 3.2 45 15 2
3-hydroxy-4-methylbenzaldehyde 8.5 40 10 1
This compound 12.1 15 75 97

X-ray Crystallography for Crystalline Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a compound like this compound, which is a solid at room temperature, single-crystal X-ray diffraction can provide definitive information about its molecular structure, conformation, and intermolecular interactions in the solid state.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms is collected and analyzed. This data allows for the calculation of the electron density map of the crystal, from which the positions of the individual atoms can be determined with high precision.

The crystal structure of substituted benzaldehydes is influenced by various intermolecular interactions, including weak C-H···O hydrogen bonds, π-π stacking, and halogen bonding where applicable. nih.govrsc.org The arrangement of the isobutoxy and methyl substituents on the benzene ring will significantly affect the crystal packing. The carbonyl group of the aldehyde is a key feature in forming synthons through intermolecular C-H···O hydrogen bonds. nih.govrsc.org The conformation of the isobutoxy group (the torsion angles of the C-C and C-O bonds) will also be determined, revealing whether the molecule adopts a more extended or folded conformation in the solid state. doi.org

While a specific crystal structure for this compound is not publicly available, a hypothetical table of crystallographic data is presented below, based on typical values for related substituted benzaldehyde derivatives. rsc.org

Table 2: Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
a (Å) 10.5
b (Å) 8.2
c (Å) 15.1
α (°) 90
β (°) 98.5
γ (°) 90
Volume (ų) 1289
Z 4
Density (calculated) (g/cm³) 1.18
R-factor 0.045

The determination of the crystal structure provides unequivocal proof of the compound's identity and constitution. It also offers insights into the physical properties of the solid material, such as melting point and solubility, which are influenced by the strength of the intermolecular forces in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the detailed examination of molecular structures and electronic properties. These methods solve the Schrödinger equation (or approximations thereof) for a given molecule, yielding a wealth of information about its behavior.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a workhorse of computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the electronic structure of organic molecules like 3-Isobutoxy-4-methylbenzaldehyde. A typical DFT study would involve optimizing the molecule's geometry to find its most stable arrangement of atoms.

From a DFT calculation, one can derive key descriptors of reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of the molecule's chemical stability and reactivity. mdpi.com

Furthermore, DFT allows for the calculation of the molecular electrostatic potential (MEP). The MEP map illustrates the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites). For this compound, the MEP would likely show a negative potential around the oxygen atoms of the aldehyde and ether groups, and a positive potential near the aldehyde proton. mdpi.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capability.
LUMO Energy-1.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap4.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.2 DQuantifies the overall polarity of the molecule.

Conformational Analysis and Energetic Landscapes

The presence of the flexible isobutoxy group means that this compound can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements of the molecule (conformers) and the energy barriers between them.

Molecular Modeling and Simulation

While quantum mechanics provides a detailed electronic picture, molecular modeling and simulation techniques allow for the study of the dynamic behavior of molecules and their interactions with their environment over time.

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations track the movements of atoms in a molecule or a system of molecules over time. elsevierpure.com For this compound, an MD simulation could be set up to study its behavior in a solvent, such as water or an organic solvent.

These simulations can reveal how the molecule interacts with its surroundings. For instance, they can show the formation and lifetime of hydrogen bonds between the aldehyde oxygen and water molecules. MD simulations are also invaluable for understanding how molecules pack together in the liquid or solid state and for predicting properties like density and viscosity. Such simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.govepstem.net

In Silico Prediction of Reaction Mechanisms and Selectivity

Computational methods can be used to explore potential chemical reactions involving this compound. By calculating the energies of reactants, transition states, and products, a reaction profile can be constructed. This allows for the prediction of the most likely reaction pathways and the selectivity of a reaction (e.g., regioselectivity or stereoselectivity).

For example, the oxidation of the aldehyde group to a carboxylic acid or its reduction to an alcohol are common reactions. elsevierpure.com Theoretical calculations could determine the activation energies for these transformations, providing insight into the reaction conditions required. Additionally, for reactions with multiple possible outcomes, computational analysis can help predict which product is favored.

Structure-Activity Relationship (SAR) Methodologies for Analog Design

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and materials science. researchgate.net They aim to correlate the structural features of a molecule with its biological activity or physical properties. While specific SAR data for this compound is not widely published, the principles of SAR can be applied to guide the design of new analogs with desired properties.

An SAR study would involve synthesizing a series of analogs of this compound and testing them for a specific activity. The structural modifications could include:

Changing the substitution pattern on the benzene (B151609) ring.

Replacing the isobutoxy group with other alkoxy groups or different functional groups.

Modifying the aldehyde group.

By comparing the activities of these analogs, a model can be built that relates specific structural features to the observed activity. elsevierpure.comnih.gov This model can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the discovery process. For instance, replacing the isobutoxy group with a smaller or larger alkyl group could probe the steric requirements of a potential binding pocket.

Table 2: Exemplary SAR Table for Hypothetical Analogs of this compound

AnalogModificationRelative Activity (%)
Parent Compound This compound100
Analog 13-Ethoxy-4-methylbenzaldehyde85
Analog 23-Isobutoxy-4-ethylbenzaldehyde110
Analog 33-Hydroxy-4-methylbenzaldehyde (B1330486)50

This table is for illustrative purposes to demonstrate the principles of SAR. The data is hypothetical.

Ligand-Protein Interaction Studies (e.g., Molecular Docking)

Computational methods, particularly molecular docking, serve as powerful tools to predict and analyze the interaction between a small molecule (ligand) and a macromolecular target, typically a protein. This approach elucidates the binding mode and affinity of the ligand within the protein's active site, providing insights into its potential biological activity. While specific molecular docking studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature, the principles of such investigations can be understood through studies on structurally related compounds.

Molecular docking simulations for a compound like this compound would involve preparing a 3D model of the molecule and docking it into the binding site of a selected protein target. The selection of the target protein would be guided by the therapeutic area of interest. For instance, based on studies of analogous structures, potential targets could include protein kinases such as Epidermal Growth Factor Receptor (EGFR) or Mitogen-Activated Protein Kinase (MAPK), which are crucial in cell signaling pathways and are often implicated in diseases like cancer.

The docking process predicts the most stable conformation of the ligand within the protein's binding pocket, known as the binding pose. The stability of this ligand-protein complex is estimated by a scoring function, which calculates the binding energy. A lower binding energy generally indicates a more stable complex and potentially higher affinity.

Key interactions that would be analyzed in a molecular docking study of this compound include:

Hydrogen Bonding: The aldehyde group (-CHO) of the molecule can act as a hydrogen bond acceptor, potentially interacting with hydrogen bond donor residues (e.g., lysine, arginine, serine) in the protein's active site.

Hydrophobic Interactions: The isobutoxy and methyl groups, being nonpolar, are likely to engage in hydrophobic interactions with nonpolar amino acid residues such as leucine, isoleucine, and valine.

Pi-Alkyl and Pi-Pi Stacking: The benzene ring can participate in pi-alkyl interactions with the alkyl side chains of amino acids or pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

While specific data for this compound is not available, the following table illustrates the type of data that would be generated from a molecular docking study, based on findings for related molecules.

Table 1: Illustrative Molecular Docking Data for a Hypothetical Protein Target

Target Protein Predicted Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical) Type of Interaction (Hypothetical)
Protein Kinase (e.g., EGFR) -7.5 Lys745, Thr790, Met793 Hydrogen Bond, Hydrophobic

This table is for illustrative purposes only and does not represent actual experimental data for this compound.

Further computational analyses, such as molecular dynamics (MD) simulations, could be employed to validate the stability of the predicted binding pose over time and to provide a more dynamic picture of the ligand-protein interactions. These theoretical investigations are crucial in the early stages of drug discovery for prioritizing compounds for further experimental testing.

Applications in Chemical Synthesis and Materials Science

Role in the Synthesis of Pharmaceutical Intermediates and Related Compounds

3-Isobutoxy-4-methylbenzaldehyde serves as a crucial building block in the synthesis of specific pharmaceutical intermediates. A key application is in the preparation of Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. This thiazole (B1198619) derivative is a significant intermediate in the synthesis of Febuxostat, a medication used to treat hyperuricemia and chronic gout. google.com

The synthesis process can involve the formylation of ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazole formate, followed by an isobutylation reaction to yield the target intermediate, ethyl 2-(3-aldehyde-4-isobutyloxyphenyl)-4-methylthiazole-5-formate, with high purity and yield. google.com In some synthetic routes for related compounds, this compound can appear as an impurity formed through over-oxidation. The purity of these intermediates is critical as it directly impacts the quality of the final active pharmaceutical ingredient. google.com

The synthesis of Febuxostat and its intermediates, such as 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, highlights the importance of substituted benzaldehydes in creating complex heterocyclic molecules for medicinal chemistry. newdrugapprovals.org

Table 1: Key Intermediates and Related Compounds

Compound Name Role/Significance Reference
Ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate Key intermediate for Febuxostat google.com
Febuxostat Active pharmaceutical ingredient for treating gout google.com
4-Hydroxythiobenzamide Starting material in a synthetic route google.com
Ethyl 2-(4-hydroxyphenyl)-4-methyl-5-thiazole formate Precursor to formylation reaction google.com

Advanced Materials Science Applications of Benzaldehyde (B42025) Derivatives

Derivatives of benzaldehyde are versatile precursors and components in the development of a wide range of advanced materials, leveraging the reactivity of the aldehyde group and the structural possibilities of the benzene (B151609) ring.

Benzaldehyde and its derivatives are fundamental in the synthesis of various polymers and resins. A notable example is the formation of benzaldehyde novolac resins, which are produced through the condensation reaction of benzaldehyde with phenols under acidic conditions. google.comgoogle.com These resins can be further epoxidized to create epoxy novolacs, which are valued for their thermal stability and chemical resistance. google.comgoogle.com

Another class of materials includes resins derived from substituted benzaldehydes, such as 4-benzyloxybenzaldehyde resin. chemimpex.com These resins serve as solid supports and intermediates in organic synthesis and are used in the development of specialty polymers. chemimpex.com The properties of the resulting polymers, including thermal stability and adhesion, can be tailored by the choice of the specific benzaldehyde derivative. chemimpex.com Formaldehyde, a related aldehyde, is well-known for its use in producing Bakelite (a phenol-formaldehyde resin) and urea-formaldehyde glues. ncert.nic.in

Table 2: Benzaldehyde Derivatives in Polymer and Resin Applications

Resin/Polymer Type Precursor(s) Key Properties/Applications Reference
Benzaldehyde Novolac Resin Benzaldehyde, Phenol Intermediate for epoxy resins, thermal stability google.comgoogle.com
Epoxy Novolac Resin Epoxidized Benzaldehyde Novolac Resin High-performance coatings, adhesives google.com
4-Benzyloxybenzaldehyde Resin 4-Benzyloxybenzaldehyde Solid-phase synthesis, specialty polymers, enhanced adhesion chemimpex.com

Benzaldehyde derivatives are valuable platform molecules for the synthesis of high-density aviation fuels and biofuel additives. The general strategy involves aldol (B89426) condensation of a benzaldehyde derivative with a ketone (often biomass-derived, like cyclopentanone (B42830) or cyclohexanone) to create larger precursor molecules. rsc.orgrsc.orgsemanticscholar.org These oxygenated precursors are then subjected to hydrodeoxygenation to produce cyclic alkanes, which are desirable as high-density fuel components. rsc.orgrsc.org

For instance, the condensation of methyl benzaldehydes with cyclohexanone (B45756) yields C14 oxygenates, which can be converted into methyldodecahydro-1H-fluorene isomers with high densities (0.96-0.99 g/mL). rsc.org Similarly, condensing benzaldehyde with 2-methylfuran (B129897) leads to C12 and C17 cycloalkanes suitable for jet fuel and diesel. researchgate.net The reaction of glycerol (B35011) with benzaldehyde can also produce acetals (1,3-dioxolane and 1,3-dioxane (B1201747) derivatives) that serve as valuable biofuel additives, improving ignition and antiknock properties. researchgate.net These processes are part of a broader effort to convert biomass-derived compounds into sustainable liquid biofuels. semanticscholar.orgresearchgate.netdaneshyari.comrsc.org

Table 3: Benzaldehyde Derivatives in Biofuel Synthesis

Benzaldehyde Derivative Reactant(s) Product Type Application Reference
2-Methylbenzaldehyde / 4-Methylbenzaldehyde (B123495) Cyclohexanone Tricyclic Alkanes (e.g., Methyldodecahydro-1H-fluorene) High-density aviation fuel additives rsc.org
Benzaldehyde Cyclopentanone Cyclic Alkanes (C12 and C19) Biofuel precursors rsc.orgsemanticscholar.org
Benzaldehyde 2-Methylfuran Cycloalkanes (C12 and C17) Jet fuel and diesel range alkanes researchgate.net

The rigid structure of the benzene ring in benzaldehyde derivatives makes them excellent scaffolds for the synthesis of liquid crystalline materials. researchgate.netmdpi.com By reacting substituted benzaldehydes with anilines or other aromatic molecules, Schiff base compounds with mesogenic properties can be formed. The specific properties of the liquid crystal phase (e.g., nematic, smectic) can be tuned by altering the substituents on the benzaldehyde and aniline (B41778) moieties. researchgate.netmdpi.comresearchgate.netnih.gov For example, new series of (E)-4-(alkyloxy)-N-(4-(benzyloxy)benzylidene)aniline compounds have been synthesized and shown to exhibit liquid crystal behavior. mdpi.com

In the field of organic electronics, derivatives containing aromatic aldehyde functionalities are investigated for use in Organic Light-Emitting Diodes (OLEDs). While direct application of this compound is not prominent, more complex molecules derived from related building blocks are used. For instance, carbazole (B46965) and thienopyrroledione derivatives, which can be synthesized through multi-step processes potentially involving aldehyde intermediates, have been successfully used as emitting materials in OLEDs. mdpi.comresearchgate.net These materials can lead to devices with high luminance and efficiency. mdpi.comresearchgate.net Furthermore, benzodifuran derivatives have been developed as effective hole-transporting layers in OLEDs, demonstrating higher efficiency than standard materials. researchgate.net The design of multifunctional emitters, which incorporate moieties to facilitate charge transport, is a key strategy in developing advanced OLEDs. nih.govmdpi.com

In the technology of dye-sensitized solar cells (DSSCs), organic dyes are used to absorb light and inject electrons into a semiconductor layer, typically titanium dioxide (TiO2). irjet.netwikipedia.org The aldehyde group, along with other functional groups like carboxylic and hydroxyl groups, can act as an effective anchor, binding the dye molecule to the surface of the semiconductor. irjet.net This anchoring is crucial for efficient electron injection from the excited dye into the semiconductor's conduction band. irjet.net

Synthesis of Analogs and Novel Derivatives

The chemical structure of this compound provides a template for the synthesis of a wide array of novel analogs and derivatives. The reactivity of the aldehyde group and the potential for substitution on the aromatic ring allow for extensive chemical modification.

A prime example is the synthesis of the Febuxostat intermediate, ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, which represents a more complex derivative where the benzaldehyde moiety is incorporated into a heterocyclic system. google.com The synthesis of such derivatives often involves multi-step reaction sequences.

Furthermore, research into novel benzofuran (B130515) derivatives for applications such as protein kinase inhibitors demonstrates the versatility of benzaldehyde-related structures in drug design. For example, 6-hydroxy-4-methoxy-3-methylbenzofuran-7-carboxamide derivatives have been designed and synthesized as potent inhibitors of MAP kinase-interacting kinases (Mnks). nih.gov The synthesis of these complex molecules often starts from simpler, substituted phenolic aldehydes or related precursors. The creation of such novel derivatives is a cornerstone of medicinal chemistry and materials science, enabling the development of new therapeutic agents and materials with tailored properties. google.comnih.govresearchgate.net

Rational Design of Derivatives with Modified Functional Groups

The rational design of derivatives of this compound involves the strategic modification of its functional groups to achieve desired properties. The aldehyde group serves as a versatile handle for a variety of chemical transformations. For instance, it can undergo oxidation to form a carboxylic acid, reduction to an alcohol, or participate in condensation reactions to form imines or other carbon-carbon and carbon-heteroatom bonds.

One notable application of this compound is as an intermediate in the synthesis of more complex heterocyclic structures. For example, it is a precursor in the preparation of ethyl 2-(3-formyl-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate. google.com This synthesis involves the reaction of the benzaldehyde with other reagents to construct the thiazole ring system. google.com The isobutoxy and methyl groups on the phenyl ring can also influence the reactivity and properties of the resulting derivatives.

The design of derivatives can be guided by computational modeling to predict how modifications will affect molecular geometry, electronic distribution, and intermolecular interactions. This predictive approach allows for a more targeted and efficient synthesis of compounds with specific functionalities.

Exploring Structure-Property Relationships for Novel Applications

The relationship between the molecular structure of this compound and its potential macroscopic properties is a key area for exploration in materials science. The arrangement of the isobutoxy, methyl, and aldehyde substituents on the benzene ring dictates the molecule's polarity, shape, and ability to engage in intermolecular interactions such as dipole-dipole forces and van der Waals interactions. These molecular-level characteristics are crucial in determining the bulk properties of materials derived from this compound.

Substituted benzaldehydes are known to be valuable precursors for various functional materials, including liquid crystals and polymers. The specific substitution pattern of this compound suggests its potential utility in these areas. For instance, the anisotropic shape of the molecule, conferred by the para-methyl and meta-isobutoxy groups, could be exploited in the design of liquid crystalline materials. The isobutoxy chain, in particular, can contribute to the formation of mesophases by influencing the packing and ordering of the molecules.

In the field of polymer science, this compound can be used as a monomer or a modifying agent. The aldehyde group can be polymerized or used to cross-link polymer chains, leading to materials with tailored thermal and mechanical properties. The isobutoxy group can enhance the solubility of the resulting polymers in organic solvents and influence their thermal behavior, such as the glass transition temperature.

While specific studies on the structure-property relationships of materials derived solely from this compound are not widely reported, research on analogous substituted aromatic compounds provides a framework for predicting its potential. The interplay between the electronic effects of the substituents and the steric bulk of the isobutoxy group will be a critical factor in determining the optical, electronic, and mechanical properties of any resulting materials. Further empirical research is necessary to fully elucidate these relationships and unlock the potential of this compound in novel material applications.

Environmental Occurrence, Fate, and Monitoring

Presence in Anthropogenic Emissions

While many industrial processes are known to release a wide array of volatile organic compounds (VOCs), specific identification of 3-Isobutoxy-4-methylbenzaldehyde in these emissions is not documented in the available literature.

Volatile Organic Compound (VOC) Emissions from Industrial Processes

Industrial activities such as chemical manufacturing, the production of paints and coatings, and pharmaceutical synthesis are significant sources of VOC emissions. rsc.orgresearchgate.netthecmmgroup.com These emissions often contain a complex mixture of aromatic compounds. For instance, the manufacturing of products involving solvents can release compounds like toluene (B28343), xylene, and various aldehydes. mdpi.comnih.govresearchgate.net However, specific monitoring data that confirms the presence of this compound within these industrial VOC profiles is not publicly available.

Identification in Indoor and Outdoor Air Quality Studies

Air quality studies, both indoors and outdoors, frequently identify a range of aldehydes. nih.govnih.govepa.govepa.gov Formaldehyde and acetaldehyde (B116499) are commonly detected aldehydes that are monitored due to their prevalence and health implications. witpress.com Substituted aromatic aldehydes can also be present, originating from sources like biomass burning, industrial emissions, and secondary formation from the atmospheric degradation of other hydrocarbons. copernicus.org Despite extensive research into the composition of indoor and outdoor air, specific mention or identification of this compound in these studies is absent from the reviewed literature. Concentrations of many VOCs are often found to be two to five times higher indoors than outdoors. epa.gov

Analytical Methodologies for Environmental Detection

The detection of trace levels of organic compounds in environmental samples typically relies on highly sensitive analytical techniques.

Chromatographic-Mass Spectrometric Techniques for Trace Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of individual components in complex mixtures, such as environmental samples. sigmaaldrich.com This method would be the standard approach for identifying and quantifying a compound like this compound. While the principles of GC-MS are well-established for a vast range of organic molecules, specific methods optimized for the detection of this compound in environmental matrices (air, water, soil) have not been described in the available scientific literature. The development of such a method would involve selecting an appropriate GC column and optimizing temperature programs and mass spectrometer settings to achieve the necessary sensitivity and selectivity.

Environmental Transformation and Degradation Pathways

The persistence and transport of an organic compound in the environment are determined by its susceptibility to various transformation and degradation processes.

Atmospheric Oxidation and Photodegradation

Aromatic aldehydes in the atmosphere are subject to removal through two primary pathways: reaction with hydroxyl (OH) radicals and photolysis (degradation by sunlight). copernicus.org The reaction with OH radicals is often the dominant daytime loss process for many VOCs. For aromatic aldehydes, this can involve the abstraction of the aldehydic hydrogen atom. copernicus.org

Photodegradation, or photolysis, involves the breakdown of a molecule upon absorbing light. rsc.orgrsc.orgnih.govnih.govacs.orgmdpi.com The efficiency of this process depends on the molecule's ability to absorb sunlight and the quantum yield of the subsequent chemical reactions. For benzaldehyde (B42025), photolysis can lead to the formation of benzene (B151609) and carbon monoxide. rsc.orgrsc.org The specific rates of atmospheric oxidation and photodegradation for this compound have not been experimentally determined or modeled in the available literature. The presence of the isobutoxy and methyl substituents on the benzene ring would influence the compound's reactivity compared to unsubstituted benzaldehyde.

Table of Research Findings (Illustrative)

Due to the lack of specific data for this compound, the following table illustrates the type of data that would be relevant, using general information for related compounds as a placeholder.

ParameterFinding for Related Aromatic AldehydesSpecific Data for this compound
Industrial Emissions Aromatic aldehydes are detected in emissions from painting processes, chemical manufacturing, and biomass burning. mdpi.comnih.govcopernicus.orgNot Reported
Air Quality Benzaldehyde and tolualdehydes (B1143350) have been identified in urban and indoor air. nih.govcopernicus.orgNot Reported
Analytical Detection GC-MS is the standard method for the analysis of substituted benzaldehydes in environmental samples. sigmaaldrich.comacs.orgNo specific method published
Atmospheric Fate The primary atmospheric loss processes are reaction with OH radicals and photolysis. copernicus.orgmisericordia.eduLifetimes and products not determined

Potential for Bioremediation and Biodegradation

The biodegradation of aromatic aldehydes typically proceeds through a series of oxidative reactions. Microorganisms, particularly soil bacteria like Pseudomonas species, are known to utilize benzaldehyde derivatives as a source of carbon and energy. nih.govnih.gov The initial step in the microbial metabolism of these compounds often involves the oxidation of the aldehyde group (-CHO) to a carboxylic acid group (-COOH). researchgate.net In the case of this compound, this would lead to the formation of 3-isobutoxy-4-methylbenzoic acid.

Following the initial oxidation, the degradation pathway would likely involve the enzymatic cleavage of the ether bond of the isobutoxy group. While specific enzymes for isobutoxy group cleavage are not extensively documented, enzymatic cleavage of other alkoxy groups from aromatic rings is a known microbial process. nih.govresearchgate.net This would result in a hydroxylated intermediate. Subsequently, the aromatic ring itself is typically hydroxylated and then cleaved by dioxygenase enzymes, opening up the ring structure. rsc.orgresearchgate.net The resulting aliphatic intermediates are then further metabolized through central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, ultimately leading to carbon dioxide and water.

The presence of both an isobutoxy and a methyl group on the benzene ring will influence the rate and pathway of degradation. The branched nature of the isobutoxy group might present a steric hindrance to some microbial enzymes, potentially slowing down the degradation process compared to simpler alkoxy-substituted benzaldehydes. nih.gov Similarly, the methyl group's position will affect the sites available for enzymatic hydroxylation of the aromatic ring. Studies on the degradation of p-methylbenzaldehyde (4-methylbenzaldehyde) have shown that it can be utilized by pure cultures of Pseudomonas and yeast as a carbon source, suggesting that the methyl group does not inherently prevent biodegradation. nih.govwikipedia.org

Formation of Environmentally Relevant Byproducts (e.g., Benzene from Benzaldehyde Precursors)

The environmental fate of this compound is not only determined by its degradation but also by the potential formation of environmentally significant byproducts. A key concern with benzaldehyde and its derivatives is the potential for the formation of benzene, a known human carcinogen. nih.gov

Research has shown that benzaldehyde can degrade to form benzene, particularly under conditions of heat and exposure to light. canadianbeverage.ca This reaction can be facilitated by the presence of other compounds, such as ascorbic acid, in aqueous solutions. While these studies have primarily focused on unsubstituted benzaldehyde, the fundamental chemical structure suggests that substituted benzaldehydes could potentially undergo a similar transformation, although the presence and nature of substituents would likely influence the reaction rate and yield.

In the context of this compound, the stability of the isobutoxy and methyl groups would play a crucial role in determining the likelihood of benzene formation. Cleavage of these substituent groups from the aromatic ring would be a prerequisite for the formation of unsubstituted benzene. While microbial action can cleave such groups, abiotic degradation pathways might also contribute.

During the biodegradation process, a series of intermediate metabolites are expected to be formed. As previously mentioned, the initial oxidation product would likely be 3-isobutoxy-4-methylbenzoic acid. Further degradation could lead to the formation of various phenolic compounds as the isobutoxy group is cleaved and the ring is hydroxylated. For instance, the microbial metabolism of m-cresol (B1676322) (3-methylphenol) has been shown to produce intermediates like 4-hydroxy-2-methylbenzoic acid. nih.gov Analogous intermediates could potentially arise from the breakdown of this compound.

It is also important to consider byproducts that may arise from the industrial synthesis and use of this compound, which could be released into the environment alongside the primary compound. These could include unreacted starting materials or side-products from the manufacturing process.

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